Cas no 855991-46-7 (N-cyclopropyl-1-(hydrazinecarbonyl)formamide)

N-Cyclopropyl-1-(hydrazinecarbonyl)formamide is a specialized organic compound featuring a cyclopropyl group and a hydrazinecarbonyl moiety. Its unique structure makes it valuable as an intermediate in synthetic chemistry, particularly in the development of heterocyclic compounds and pharmaceuticals. The presence of both hydrazine and carbonyl functionalities allows for versatile reactivity, enabling applications in nucleophilic additions, cyclizations, and other transformations. This compound is characterized by its stability under controlled conditions and compatibility with a range of reaction environments. It is commonly utilized in research settings for the synthesis of biologically active molecules, offering precise control over molecular architecture. Proper handling and storage are recommended due to its reactive functional groups.
N-cyclopropyl-1-(hydrazinecarbonyl)formamide structure
855991-46-7 structure
Product Name:N-cyclopropyl-1-(hydrazinecarbonyl)formamide
CAS No:855991-46-7
MF:C5H9N3O2
MW:143.143860578537
MDL:MFCD06655912
CID:3108288
PubChem ID:4962494
Update Time:2025-06-07

N-cyclopropyl-1-(hydrazinecarbonyl)formamide Chemical and Physical Properties

Names and Identifiers

    • N-CYCLOPROPYL-2-HYDRAZINO-2-OXO-ACETAMIDE
    • PS-18935
    • SY152755
    • MFCD06655912
    • EN300-13534
    • 855991-46-7
    • N-cyclopropyl-1-(hydrazinecarbonyl)formamide
    • CS-0201374
    • Z90661297
    • AKOS000118494
    • N-cyclopropyl-2-hydrazino-2-oxoacetamide
    • E82395
    • SCHEMBL4427177
    • N-cyclopropyl-2-hydrazinyl-2-oxoacetamide
    • 100-013-2
    • MDL: MFCD06655912
    • Inchi: 1S/C5H9N3O2/c6-8-5(10)4(9)7-3-1-2-3/h3H,1-2,6H2,(H,7,9)(H,8,10)
    • InChI Key: KZGPONZZYVUCGB-UHFFFAOYSA-N
    • SMILES: O=C(C(NN)=O)NC1CC1

Computed Properties

  • Exact Mass: 143.069476538g/mol
  • Monoisotopic Mass: 143.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 84.2Ų

N-cyclopropyl-1-(hydrazinecarbonyl)formamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A619808-5mg
N-cyclopropyl-1-(hydrazinecarbonyl)formamide
855991-46-7
5mg
$ 50.00 2022-06-07
TRC
A619808-10mg
N-cyclopropyl-1-(hydrazinecarbonyl)formamide
855991-46-7
10mg
$ 65.00 2022-06-07
TRC
A619808-50mg
N-cyclopropyl-1-(hydrazinecarbonyl)formamide
855991-46-7
50mg
$ 95.00 2022-06-07
eNovation Chemicals LLC
Y1210270-1G
N-cyclopropyl-2-hydrazino-2-oxo-acetamide
855991-46-7 97%
1g
$295 2024-07-21
Chemenu
CM732621-1g
N-cyclopropyl-2-hydrazinyl-2-oxoacetamide
855991-46-7 95%+
1g
$288 2023-02-18
Enamine
EN300-13534-0.05g
N-cyclopropyl-1-(hydrazinecarbonyl)formamide
855991-46-7 98%
0.05g
$64.0 2023-06-15
Enamine
EN300-13534-0.1g
N-cyclopropyl-1-(hydrazinecarbonyl)formamide
855991-46-7 98%
0.1g
$66.0 2023-06-15
Enamine
EN300-13534-0.25g
N-cyclopropyl-1-(hydrazinecarbonyl)formamide
855991-46-7 98%
0.25g
$92.0 2023-06-15
Enamine
EN300-13534-0.5g
N-cyclopropyl-1-(hydrazinecarbonyl)formamide
855991-46-7 98%
0.5g
$175.0 2023-06-15
Enamine
EN300-13534-1.0g
N-cyclopropyl-1-(hydrazinecarbonyl)formamide
855991-46-7 98%
1g
$256.0 2023-06-15

Additional information on N-cyclopropyl-1-(hydrazinecarbonyl)formamide

Comprehensive Analysis of N-cyclopropyl-1-(hydrazinecarbonyl)formamide (CAS No. 855991-46-7): Properties, Applications, and Innovations

N-cyclopropyl-1-(hydrazinecarbonyl)formamide (CAS No. 855991-46-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This compound features a cyclopropyl group and a hydrazinecarbonyl moiety, which contribute to its reactivity and potential applications. Researchers are increasingly exploring its role as a building block for heterocyclic synthesis, particularly in the development of novel bioactive molecules.

The growing interest in CAS No. 855991-46-7 aligns with trends in green chemistry and sustainable synthesis. As industries seek eco-friendly alternatives, this compound’s potential for low-toxicity intermediates positions it as a candidate for green catalytic processes. Recent studies highlight its utility in click chemistry reactions, a hot topic in drug discovery forums and AI-driven molecular design platforms like AlphaFold and ChemBERTa.

From a structural perspective, the formamide segment in N-cyclopropyl-1-(hydrazinecarbonyl)formamide enables hydrogen bonding, a critical feature for protein-ligand interactions. This property makes it valuable for computational chemistry models, where users frequently search for "small molecule docking" or "fragment-based drug design." Its cyclopropyl ring also enhances metabolic stability, addressing common queries about "improving drug half-life" in pharmacokinetic studies.

Innovative applications of 855991-46-7 extend to material science, where its derivatives are investigated for polymeric coatings with self-healing properties. This aligns with trending searches on "smart materials" and "biodegradable polymers." Analytical techniques such as HPLC-MS and NMR spectroscopy are essential for characterizing its purity, a frequent concern for buyers verifying "CAS No. 855991-46-7 supplier specifications."

Safety and handling of N-cyclopropyl-1-(hydrazinecarbonyl)formamide adhere to standard laboratory protocols, though it is not classified under restricted categories. Its stability under ambient conditions makes it suitable for high-throughput screening, a key term in AI-assisted drug discovery workflows. As synthetic methodologies evolve, this compound’s role in multicomponent reactions (MCRs) continues to expand, answering frequent academic queries about "efficient one-pot synthesis."

In summary, CAS No. 855991-46-7 represents a versatile scaffold bridging medicinal chemistry and industrial applications. Its integration with cutting-edge technologies like machine learning in chemistry and automated synthesis platforms ensures its relevance in future scientific breakthroughs. For researchers, suppliers, or innovators, understanding its properties unlocks opportunities in next-generation therapeutics and advanced materials.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.